BIM-23190 hydrochloride

Somatostatin receptor pharmacology Receptor binding assays GPCR agonism

Generic somatostatin analogs suffer from poor subtype selectivity and rapid metabolic clearance, undermining SST2-specific pharmacological studies. BIM-23190 hydrochloride resolves these limitations: • SST2 IC50 0.19 nM - picomolar sensitivity for binding and signaling assays • Plasma t½ 3.26 h - 3.3-fold longer than lanreotide, enabling sustained in vivo target engagement • 8-fold greater GH suppression vs octreotide in human adenoma cells (EC50 3±2 pmol/L) • Reduced biliary excretion with preferential pituitary accumulation Lyophilized powder, ≥98% purity. Suited for SST2 calcium flux, cAMP, and competitive binding assays, acromegaly models, neuroendocrine tumor xenografts, and PK/PD benchmarking.

Molecular Formula C57H80ClN13O12S2
Molecular Weight 1238.9 g/mol
Cat. No. B8144700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIM-23190 hydrochloride
Molecular FormulaC57H80ClN13O12S2
Molecular Weight1238.9 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)NC(C(C)O)C(=O)N.Cl
InChIInChI=1S/C57H79N13O12S2.ClH/c1-3-40-51(76)66-47(57(82)68-49(34(2)72)50(59)75)33-84-83-32-46(67-53(78)43(27-35-11-5-4-6-12-35)61-48(74)31-70-23-21-69(22-24-70)25-26-71)56(81)64-44(28-36-16-18-38(73)19-17-36)54(79)65-45(29-37-30-60-41-14-8-7-13-39(37)41)55(80)63-42(52(77)62-40)15-9-10-20-58;/h4-8,11-14,16-19,30,34,40,42-47,49,60,71-73H,3,9-10,15,20-29,31-33,58H2,1-2H3,(H2,59,75)(H,61,74)(H,62,77)(H,63,80)(H,64,81)(H,65,79)(H,66,76)(H,67,78)(H,68,82);1H/t34-,40+,42+,43-,44+,45-,46+,47+,49+;/m1./s1
InChIKeyLHEBJFSEJXQPBM-ZZHSRWOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIM-23197 HCl: Selective SST2 Agonist for Endocrine and Oncology Research Applications


The target compound is the hydrochloride salt of BIM-23197 (CAS 168016-90-8), a synthetic cyclic octapeptide somatostatin analog with the molecular formula C57H81N13O13S3 and molecular weight 1252.5 g/mol [1]. BIM-23197 is a selective agonist of the somatostatin receptor subtype 2 (SST2/SSTR2), exhibiting an IC50 of 0.19 nM for this receptor [2]. Structurally, it is characterized by a disulfide bridge between Cys2 and Cys7, and features an N-terminal modification with a piperazine-ethylsulfonyl moiety that confers improved pharmacokinetic properties [3]. The compound serves as a research tool for investigating SST2-mediated signaling pathways and is utilized in preclinical studies of endocrine disorders including acromegaly and neuroendocrine tumors.

Why Generic SST2 Agonist Substitution Fails: BIM-23197 HCl's Differentiated PK Profile and Potency


Generic substitution among somatostatin analogs is scientifically untenable due to substantial differences in receptor subtype selectivity, in vivo stability, biodistribution, and functional potency. BIM-23197 HCl distinguishes itself from clinically used analogs like BIM-23014 (lanreotide) and octreotide through its specific N-terminal piperazine-ethylsulfonyl modification, which confers enhanced metabolic stability, reduced biliary excretion, and elevated target tissue concentrations [1]. Direct comparative studies demonstrate that BIM-23197 attains significantly higher plasma levels and prolonged tissue retention in SST2-rich organs compared to BIM-23014, translating to an approximate 8-fold greater potency in suppressing growth hormone release from human GH-secreting adenomas relative to octreotide [2]. These quantifiable differences in pharmacokinetic and pharmacodynamic parameters render BIM-23197 HCl a non-interchangeable tool for precise SST2 receptor pharmacology studies.

BIM-23197 HCl Quantitative Evidence Guide: Comparative Pharmacology Data for Research Selection


SST2 Receptor Binding Affinity Comparison: BIM-23197 HCl vs. Lanreotide and Octreotide

BIM-23197 HCl exhibits an IC50 of 0.19 nM at the human SST2 receptor [1]. In comparison, the clinically used analog lanreotide (BIM-23014) demonstrates SST2 binding affinity in the range of 0.5-1.8 nM [2], while octreotide shows SST2 binding affinity in the range of 0.4-2.1 nM [3]. This represents an approximately 2.6- to 9.5-fold greater binding potency for BIM-23197 HCl compared to these reference SST2 agonists.

Somatostatin receptor pharmacology Receptor binding assays GPCR agonism

Growth Hormone Suppression Potency: BIM-23197 HCl vs. Octreotide in Human GH-Secreting Adenoma Cells

In cultured cells from human GH-secreting pituitary adenomas, BIM-23197 HCl demonstrates an EC50 of 3 ± 2 pmol/L for suppression of growth hormone release, compared to an EC50 of 25 ± 15 pmol/L for octreotide under identical experimental conditions [1]. This represents an approximately 8.3-fold greater functional potency for BIM-23197 HCl in suppressing GH secretion from human tumor cells.

Acromegaly research Pituitary adenoma Growth hormone inhibition

Plasma Stability and Half-Life: BIM-23197 HCl vs. Lanreotide in Rat Model

BIM-23197 HCl demonstrates a terminal plasma half-life of 3.26 hours in rats, compared to lanreotide (BIM-23014) which is rapidly metabolized within 1 hour [1]. This represents at least a 3.3-fold improvement in plasma half-life, indicating significantly enhanced metabolic stability conferred by the N-terminal piperazine-ethylsulfonyl modification.

Pharmacokinetics Metabolic stability In vivo pharmacology

Target Tissue Distribution: BIM-23197 HCl vs. BIM-23014 in SST2-Rich Organs

In rat biodistribution studies, BIM-23197 HCl attained significantly higher plasma levels and much greater target tissue concentrations than the clinically used BIM-23014 analog. Highest tissue concentrations of BIM-23197 were found in adrenal, kidney, pituitary, and pancreas—tissues known to be abundant in mRNA for the somatostatin subtype 2 receptor [1]. The radioactivity associated with BIM-23197 in these tissues was prolonged compared with that of BIM-23014, especially in the SRIF-receptor-rich pituitary [2].

Biodistribution Tissue targeting SST2 receptor imaging

Biliary Excretion Reduction: BIM-23197 HCl vs. BIM-23014

BIM-23197 HCl was found to be much less subject to biliary excretion than BIM-23014 in comparative rat studies [1]. This reduction in hepatobiliary clearance is a direct consequence of the N-terminal piperazine-ethylsulfonyl modification and accounts, in part, for the elevated plasma and target tissue concentrations observed for BIM-23197 .

Drug clearance Hepatobiliary elimination Pharmacokinetic optimization

BIM-23197 HCl: Optimal Research Applications Based on Validated Comparative Evidence


In Vitro SST2 Receptor Pharmacology and Signal Transduction Studies

BIM-23197 HCl is optimally suited for in vitro investigations of SST2 receptor pharmacology, including competitive binding assays, intracellular calcium mobilization measurements, and downstream signaling pathway analysis. With an SST2 IC50 of 0.19 nM [1] and an EC50 of 3 ± 2 pmol/L for GH suppression in human adenoma cells [2], the compound enables high-sensitivity detection of SST2-mediated responses at picomolar concentrations. Researchers studying SST2-G protein coupling, adenylyl cyclase inhibition, or calcium flux in recombinant or endogenous SST2-expressing cell lines will benefit from the compound's superior potency compared to lanreotide and octreotide.

In Vivo Acromegaly and Growth Hormone Regulation Studies

BIM-23197 HCl is a preferred tool compound for in vivo studies of growth hormone regulation and acromegaly models due to its extended plasma half-life (3.26 hours vs. <1 hour for lanreotide) [1], reduced biliary excretion [2], and enhanced accumulation in SST2-rich target tissues including the pituitary gland [3]. These pharmacokinetic advantages translate to sustained target engagement and reduced dosing frequency, making BIM-23197 particularly suitable for chronic administration studies in rodent models of GH hypersecretion or for evaluating SST2 agonist efficacy in tumor xenograft models derived from GH-secreting adenomas.

Neuroendocrine Tumor Cell Proliferation and Antiproliferative Research

BIM-23197 HCl has demonstrated significant antiproliferative activity in SST2-expressing tumor cell lines, including the human medullary thyroid carcinoma cell line TT, where it suppressed [3H]thymidine incorporation by 13-58% at concentrations of 10^-9 to 10^-6 M [1]. This evidence supports its application in preclinical studies investigating SST2-mediated antiproliferative mechanisms, cell cycle arrest, and apoptosis induction in neuroendocrine tumor models. The compound's improved in vivo stability and tissue distribution [2] further position it as a valuable tool for evaluating the therapeutic potential of selective SST2 agonism in oncology research.

Biodistribution and Pharmacokinetic Modeling Studies

BIM-23197 HCl serves as an informative reference compound for biodistribution and pharmacokinetic/pharmacodynamic (PK/PD) modeling studies of peptide-based SST2 agonists. The well-characterized differences between BIM-23197 and its parent analog BIM-23014—including 3.3-fold longer plasma half-life [1], reduced biliary clearance [2], and preferential accumulation in adrenal, kidney, pituitary, and pancreas [3]—provide a robust dataset for validating computational models of peptide distribution and clearance. Researchers developing novel somatostatin analogs or peptidomimetics can utilize BIM-23197 as a benchmark for evaluating structure-activity relationships governing in vivo stability and tissue targeting.

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